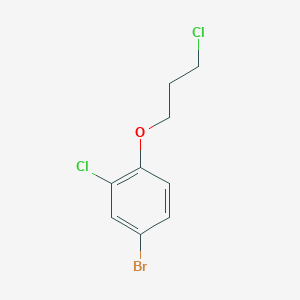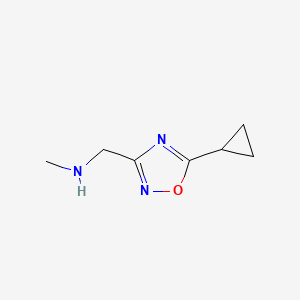
4-Bromo-2-chloro-1-(3-chloropropoxy)benzene
Overview
Description
4-Bromo-2-chloro-1-(3-chloropropoxy)benzene is an organic compound with the molecular formula C9H9BrCl2O . It has an average mass of 283.977 Da and a monoisotopic mass of 281.921387 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-1-(3-chloropropoxy)benzene consists of a benzene ring substituted with bromine, chlorine, and a 3-chloropropoxy group .Scientific Research Applications
Pharmaceutical Research
4-Bromo-2-chloro-1-(3-chloropropoxy)benzene: is utilized in pharmaceutical research as a high-quality reference standard . It serves as a precursor in the synthesis of various pharmaceutical compounds. Its role in developing selective inhibitors for treating conditions like type 2 diabetes is of particular interest, where it contributes to the structural formation of active pharmaceutical ingredients.
Organic Synthesis
In the field of organic synthesis, this compound is valuable for its halogenated benzene ring, which can undergo further functionalization . It’s used in multistep synthesis processes to create complex molecules, particularly in constructing polysubstituted benzenes, which are crucial intermediates in synthesizing a wide range of organic products.
Material Science
Researchers in material science explore the use of 4-Bromo-2-chloro-1-(3-chloropropoxy)benzene for creating new materials with specific properties . Its molecular structure allows for the introduction of various functional groups, enabling the design of novel polymers or coatings with desired characteristics.
Chemical Engineering
In chemical engineering, this compound’s reactivity is harnessed for process optimization and the development of new synthetic routes . It’s involved in the design of catalysts and the improvement of reaction conditions to enhance efficiency and yield in industrial chemical processes.
Environmental Science
The environmental impact of halogenated compounds like 4-Bromo-2-chloro-1-(3-chloropropoxy)benzene is a significant area of study . Researchers investigate its behavior in the environment, its potential as a pollutant, and methods for its safe disposal or degradation to prevent ecological damage.
Biochemistry Research
In biochemistry, this compound is studied for its interactions with biological molecules . Understanding its binding affinity and reactivity with proteins or nucleic acids can lead to insights into the mechanisms of action of various drugs and the development of new therapeutic strategies.
properties
IUPAC Name |
4-bromo-2-chloro-1-(3-chloropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O/c10-7-2-3-9(8(12)6-7)13-5-1-4-11/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDAMQYMQRQSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)






![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile](/img/structure/B1437546.png)



![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline](/img/structure/B1437552.png)
![N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1437553.png)